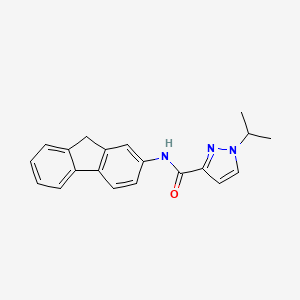
N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, also known as FICZ, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that plays a crucial role in regulating various physiological and pathological processes, including the immune response, cell proliferation, and differentiation. FICZ has been extensively studied for its potential therapeutic applications in cancer, autoimmune, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Cancer Research
N-aryl-9-oxo-9H-fluorene-1-carboxamides, closely related compounds, have been identified as potent apoptosis inducers. These compounds have shown sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines. This indicates a potential application in cancer research and therapy, particularly for designing novel anticancer agents (Kemnitzer et al., 2009).
Fluorescent Probes and Materials Science
Novel intramolecular charge transfer (ICT) compounds containing fluorenyl groups have demonstrated unique absorption/fluorescence properties, making them of interest as new classes of fluorescent probes and materials for electroluminescence and electrofax applications (Song et al., 2009). This research avenue is crucial for developing advanced imaging techniques and materials for electronic devices.
Enantioselective Complexation
Molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been explored for the enantioselective complexation of pyranosides and dicarboxylic acids. These compounds exhibit differential free energy in the formation of diastereoisomeric complexes, highlighting their potential in chiral separation technologies and synthetic chemistry (Cuntze et al., 1995).
DNA Sequence Recognition
Pyrazole-imidazole polyamide-fluorophore conjugates have been developed for sequence-specific DNA recognition. These molecules can permeate cells to bind with duplex DNA in a sequence-specific manner, influencing gene expression. Their applications span from biological imaging to therapeutic interventions (Vaijayanthi et al., 2012).
Fungicidal and Nematocidal Activities
Pyrazole carboxamide derivatives have been investigated for their fungicidal and nematocidal activities. Some derivatives exhibit significant efficacy against a range of phytopathogenic fungi and nematodes, offering potential as new agrochemicals for pest control (Zhao et al., 2017).
Luminescent Sensing
Lanthanide metal-organic frameworks containing pyrazoyl groups have been shown to possess excellent luminescent sensing properties for environmentally relevant ions. This highlights their potential in environmental monitoring and the development of advanced sensing materials (Li et al., 2016).
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13(2)23-10-9-19(22-23)20(24)21-16-7-8-18-15(12-16)11-14-5-3-4-6-17(14)18/h3-10,12-13H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOORBOQCFQTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



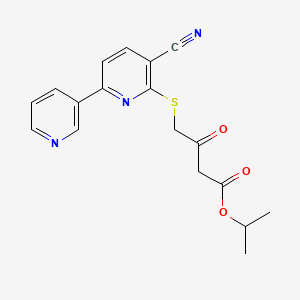
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)
![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)
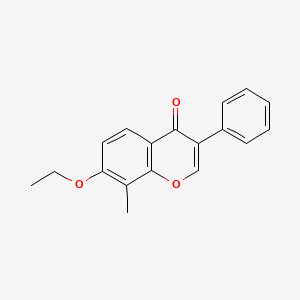
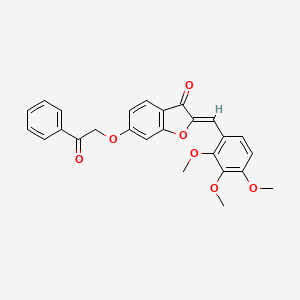
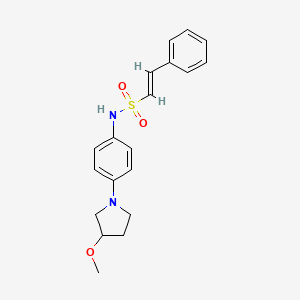
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)
![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)